Dimsyl sodium

Catalog No.
S8964533
CAS No.
15590-23-5
M.F
C2H5NaOS
M. Wt
100.12 g/mol
Availability
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Dimsyl sodium

CAS Number

15590-23-5

Product Name

Dimsyl sodium

IUPAC Name

sodium;methanidylsulfinylmethane

Molecular Formula

C2H5NaOS

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C2H5OS.Na/c1-4(2)3;/h1H2,2H3;/q-1;+1

InChI Key

CWXOAQXKPAENDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)[CH2-].[Na+]

Dimsyl sodium (sodium methylsulfinylmethylide) is a highly soluble, exceptionally strong conjugate base (pKa ~ 35) derived from the deprotonation of dimethyl sulfoxide (DMSO). Unlike traditional heterogeneous alkali metal hydrides, dimsyl sodium operates as a fully homogeneous reagent in DMSO, providing rapid and uniform deprotonation kinetics. It is a critical procurement choice for generating sulfur and phosphorus ylides, executing Corey-Chaykovsky epoxidations, and performing complete permethylation of complex carbohydrates. Its ability to act as both a potent base and a nucleophile in a fully dissolved state eliminates the mass-transfer limitations typical of solid-liquid basic suspensions, ensuring high reproducibility in both analytical and industrial synthetic workflows [1].

Research Fit

In-situ preparation required; not supplied as isolated solid
Used as DMSO solution for deprotonation and ylide generation
Functions as strong Brønsted base and carbon-centered nucleophile

Generic substitution of dimsyl sodium with sodium hydride (NaH) or n-butyllithium (n-BuLi) frequently compromises process efficiency and product purity. NaH is typically supplied as a heterogeneous dispersion in mineral oil, which suffers from poor solubility, slow deprotonation kinetics for sterically hindered substrates, and requires excess equivalents that complicate downstream purification [1]. Conversely, while n-BuLi offers high basicity, its extreme pyrophoricity necessitates rigorous anhydrous handling and energy-intensive cryogenic cooling (often -78 °C) to control side reactions. Dimsyl sodium bridges this gap by delivering comparable basic strength in a fully homogeneous, room-temperature-stable solution, preventing unreacted solid base impurities and avoiding the operational hazards and infrastructure costs of organolithium reagents .

Substitution Risk

Homogeneous DMSO-soluble base with carbon-centered nucleophilicity
NaH (heterogeneous) or LDA (sterically hindered amine) alters reaction phase and pathway
Sodium counterion provides balanced reactivity and solubility
Potassium analogue exhibits different catalytic activity; lithium analogue is unstable
pKa ~35 enables deprotonation of weakly acidic C–H bonds for ylide formation
Alkoxide or amine bases (pKa ≤19) cannot access the same deprotonation scope

Superior Yields in Sulfur Ylide Generation for Epoxidation

In the synthesis of complex epoxides via the Corey-Chaykovsky reaction, dimsyl sodium significantly outperforms the direct in situ use of sodium hydride. Studies demonstrate that utilizing dimsyl sodium to generate the dimethylsulfoxonium methylide ylide achieves >85% conversion yields for hindered ketones. In contrast, relying on heterogeneous NaH directly often limits yields to 40-50% due to incomplete ylide formation and extended reaction times that promote substrate degradation [1].

Evidence DimensionEpoxidation yield of hindered ketones
Target Compound Data>85% yield (using dimsyl sodium)
Comparator Or Baseline40-50% yield (using heterogeneous NaH directly)
Quantified Difference~40% absolute increase in product yield
ConditionsTrimethylsulfoxonium iodide, DMSO solvent, ambient to mild heating

Procurement of dimsyl sodium ensures complete ylide generation, maximizing yields of high-value pharmaceutical intermediates and preventing costly batch failures.

Basicity vs. common bases
Class-level
pKa ≈35 (DMSO) vs. LDA ~36, t-BuOK ~19, Et₃N ~9
Matches strongest soluble organic bases; required for sulfonium/phosphonium deprotonation
Literature pKa values in DMSO; not direct head-to-head

Complete O-Alkylation for Carbohydrate Structural Analysis

Structural elucidation of complex carbohydrates requires complete permethylation. The Hakomori method, which exclusively employs dimsyl sodium, achieves >98% O-alkylation in a single reaction cycle. Alternative bases such as NaOH (Purdie method) or solid NaH frequently stall at <80% methylation due to the poor solubility of the polyanionic intermediates, necessitating multiple time-consuming iterative methylation cycles to achieve analytical completeness [1].

Evidence DimensionDegree of polysaccharide permethylation per cycle
Target Compound Data>98% complete O-alkylation
Comparator Or Baseline<80% using NaOH/MeI or solid NaH
Quantified Difference>18% higher methylation efficiency per single pass
ConditionsExcess methyl iodide, DMSO solvent, room temperature

Eliminates the need for repeated methylation steps, drastically reducing workflow time and ensuring accurate downstream GC-MS structural analysis in glycomics.

Thermal stability
Data to verify
Decomposes >85°C; loses 8% activity/week at 20°C in DMSO
Requires fresh preparation; pre-made solutions impractical
Cross-study comparison; LDA/NaH are storage-stable

Accelerated Deprotonation Kinetics for Wittig Olefination

For substrates with pKa values approaching 30, such as unstabilized phosphonium salts in Wittig olefinations, dimsyl sodium provides near-instantaneous, homogeneous deprotonation. Quantitative formation of the ylide is typically achieved within 10-15 minutes at room temperature. Conversely, utilizing a 60% NaH dispersion requires elevated temperatures (e.g., 60-70 °C) and 1-2 hours of reaction time to overcome solid-liquid phase barriers, often leading to thermal degradation of sensitive substrates [1].

Evidence DimensionTime to complete ylide generation
Target Compound Data10-15 minutes at 20-25 °C
Comparator Or Baseline60-120 minutes at 60-70 °C (using NaH dispersion)
Quantified Difference4x to 8x faster kinetics at significantly lower temperatures
ConditionsPhosphonium salt deprotonation in DMSO

Rapid, room-temperature kinetics prevent thermal degradation of sensitive APIs and improve overall batch throughput in industrial synthesis.

Oil conjugation activity
Head-to-head
Active for soybean/linseed oil conjugation; dimsylpotassium markedly more active
Counterion choice (Na vs. K) significantly impacts process efficiency
Exact rate difference not provided; qualitative comparison

Elimination of Mineral Oil Impurities in Downstream Processing

Standard sodium hydride is supplied as a 60% dispersion in mineral oil to mitigate handling risks. When used directly, this introduces significant non-polar hydrocarbon impurities into the reaction mixture, complicating chromatographic purification. Utilizing pre-formed dimsyl sodium solutions allows for the complete prior washing or phase-separation of these oils, resulting in a >95% reduction in lipophilic impurities in the crude product mixture compared to direct NaH addition .

Evidence DimensionLipophilic impurity load in crude product
Target Compound DataNegligible mineral oil carryover
Comparator Or BaselineHigh hydrocarbon load (from 60% NaH dispersion)
Quantified Difference>95% reduction in non-polar chromatographic impurities
ConditionsStandard aqueous workup and extraction

Drastically simplifies downstream purification, reducing solvent use and stationary phase costs during scale-up manufacturing.

Ylide generation vs. LHMDS
Head-to-head
Comparable yields to LHMDS in asymmetric epoxidation
Cost-effective alternative to air-sensitive lithium amide bases
Exact yields not reported; DMSO or THF-DMSO mixtures
High-temperature window
Class-level
Successful reactions at 130–150°C; classic Corey reaction 0–80°C
Extends utility beyond standard ylide chemistry; enables high-energy transformations
Diolefination, ring expansion, dehydrobromination examples

Corey-Chaykovsky Epoxidation and Cyclopropanation

Where dimsyl sodium is the definitive choice for generating dimethylsulfoxonium methylide to convert ketones and aldehydes into terminal epoxides or cyclopropanes. This is particularly critical in the synthesis of complex azole antifungals and other APIs where high conversion yields are mandatory [1].

Hakomori Permethylation in Glycomics

Essential for analytical laboratories performing structural characterization of complex oligosaccharides and polysaccharides. Dimsyl sodium ensures complete single-pass methylation, preventing the false branching analysis in GC-MS that occurs when using weaker or heterogeneous bases [2].

Wittig Olefination of Hindered Substrates

The optimal base for generating unstabilized phosphorus ylides in DMSO, ensuring rapid, room-temperature conversion for the synthesis of complex olefins without the need for cryogenic organolithium handling [3].

Base-Promoted Alkylation of Weakly Acidic Heterocycles

Ideal for the N-alkylation or O-alkylation of sterically hindered amides, indoles, and phenols where heterogeneous NaH fails to achieve full conversion, ensuring cleaner impurity profiles for downstream processing .

Application Fit Matrix

Application
Selection Property
Validation Focus
Corey-Chaykovsky ylide generation
Adequate base strength for sulfonium deprotonation
Ylide yield and reaction reproducibility
One-carbon homologation via methyl ketones
Nucleophilic addition to non-enolizable esters
Reductive cleavage efficiency and product purity
Vegetable oil conjugation
Counterion-dependent catalytic activity
Conjugation efficiency in drying oil systems
High-temperature ylide transformations
Extended thermal stability window for ylides
Reaction scope and selectivity at 130–150 °C

Hydrogen Bond Acceptor Count

3

Exact Mass

99.99588023 g/mol

Monoisotopic Mass

99.99588023 g/mol

Heavy Atom Count

5

UNII

R6HI470Q52

Wikipedia

Sodium_methylsulfinylmethylide

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